![molecular formula C32H26O8 B13133947 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and dimethylphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by oxidation and carboxylation reactions. The process begins with the acylation of a dimethylbenzene derivative, followed by the introduction of carboxylic acid groups through oxidation reactions using reagents like potassium permanganate or chromium trioxide. The final step involves carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as aluminum chloride or boron trifluoride may be used to enhance the efficiency of the Friedel-Crafts acylation. The oxidation and carboxylation steps are optimized for high yield and purity, often involving advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols.
科学的研究の応用
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The aromatic rings may participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Terephthalic acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
Isophthalic acid: Another aromatic dicarboxylic acid with similar chemical properties but different substitution patterns.
Trimellitic acid: An aromatic tricarboxylic acid with additional carboxylic acid groups, used in the synthesis of high-performance polymers.
Uniqueness
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is unique due to its complex structure, which provides multiple sites for chemical modification and interaction
特性
分子式 |
C32H26O8 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
5-[4-[4-(3,5-dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C32H26O8/c1-15-5-19(6-16(2)27(15)21-9-23(29(33)34)13-24(10-21)30(35)36)20-7-17(3)28(18(4)8-20)22-11-25(31(37)38)14-26(12-22)32(39)40/h5-14H,1-4H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChIキー |
ARZHJNOBCCKRGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=CC(=C(C(=C3)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
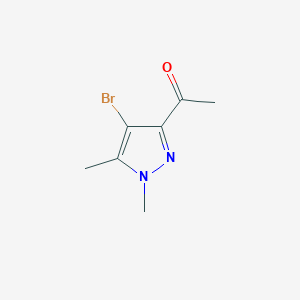

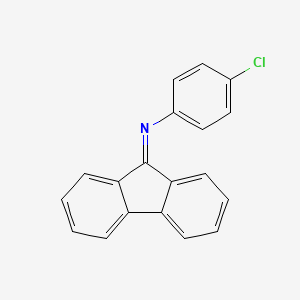

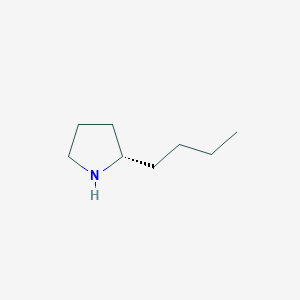
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)

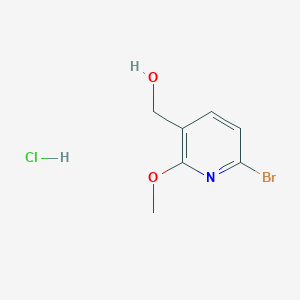
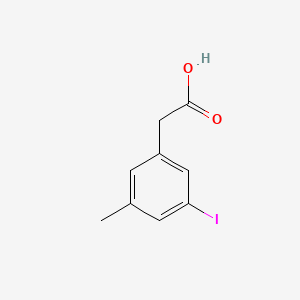
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
